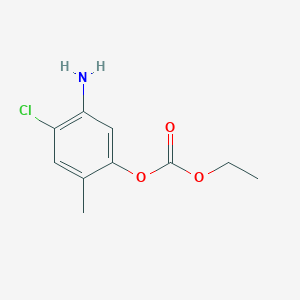

5-Amino-4-chloro-2-methylphenyl ethyl carbonate

Übersicht

Beschreibung

5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a synthetic organic compound primarily utilized as a chemical intermediate in the synthesis of various heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate typically involves the reaction of 5-Amino-4-chloro-2-methylphenol with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-chloro-2-methylphenyl ethyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding phenol and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted phenyl derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of reduced amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Amino-4-chloro-2-methylphenyl ethyl carbonate serves as a crucial intermediate in the production of several pharmaceuticals. It is particularly noted for its use in synthesizing compounds that inhibit heat shock protein 90 (HSP90), which is significant in cancer treatment. The modulation of HSP90 has been linked to the regulation of various oncogenic proteins, making this compound valuable in targeted cancer therapies .

Potential in Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. Such compounds may be developed into new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Case Study on HSP90 Inhibition : A study published in a reputable journal demonstrated that derivatives of this compound effectively inhibited HSP90, leading to reduced tumor growth in preclinical models. The findings suggest a pathway for developing novel anticancer therapies based on this scaffold .

- Antimicrobial Efficacy : Another research effort explored the antimicrobial properties of compounds derived from this compound. The results indicated significant activity against certain bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-4-chloro-2-methylphenol: A precursor in the synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.

4-Chloro-2-methylphenyl ethyl carbonate: Lacks the amino group, leading to different reactivity and applications.

5-Amino-2-methylphenyl ethyl carbonate: Lacks the chloro group, affecting its chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both amino and chloro groups, which provide distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Biologische Aktivität

5-Amino-4-chloro-2-methylphenyl ethyl carbonate (CAS No. 930298-25-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

- Formula : C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol

Functional Groups

- Amino (-NH₂)

- Chloro (-Cl)

- Carbonate (-COO)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for biochemical pathways, enhancing binding affinity due to the presence of halogen substituents.

- Receptor Interaction : It can act as a ligand for various receptors, potentially modulating physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

- Effective against bacteria such as Vibrio harveyi and Vibrio parahaemolyticus at concentrations as low as 100 µg/mL.

Antioxidant Activity

The antioxidant capabilities of the compound have been evaluated through various assays.

ABTS Radical Cation Decolorization Assay

- Indicates the compound's ability to scavenge free radicals, suggesting potential applications in reducing oxidative damage.

Case Studies and Relevant Research

-

Antimicrobial Activity Evaluation

- A study assessed the antibacterial effects of halogenated phenyl derivatives, including this compound. Results demonstrated significant antibacterial and antibiofilm activity, inhibiting biofilm formation and reducing bacterial virulence factors.

-

Antioxidant Evaluation

- Research focusing on similar halogenated compounds indicated a reduction in total polyphenol content and enhanced antioxidant activity in treated plant extracts compared to controls, suggesting potential applications in enhancing plant resilience against environmental stressors.

-

Pharmacological Applications

- Ongoing investigations are exploring the use of this compound as a pharmaceutical intermediate or active ingredient in drug formulations due to its unique structure and biological properties. Its potential as an anti-inflammatory agent is also under investigation.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains amino, chloro, and carbonate groups | Antimicrobial, antioxidant |

| 5-Amino-4-chloro-o-cresol | Similar halogenated structure | Antimicrobial, potential sensitizer |

| 2-Amino-5-chlorobenzoic acid | Lacks ethyl carbonate moiety | Antimicrobial |

Eigenschaften

IUPAC Name |

(5-amino-4-chloro-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVLLFXUJXYMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC(=C(C=C1C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676807 | |

| Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-25-2 | |

| Record name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.